molecular formula C7H15NO B15361209 1-(Methylamino)hex-5-en-2-ol

1-(Methylamino)hex-5-en-2-ol

Cat. No.: B15361209
M. Wt: 129.20 g/mol
InChI Key: NMSFGMRSYVKVKS-UHFFFAOYSA-N
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Description

1-(Methylamino)hex-5-en-2-ol is an organic compound with the molecular formula C7H15NO. It is a colorless liquid with a pungent odor and is soluble in water and many organic solvents. This compound is known for its versatility in various chemical reactions and applications in scientific research, industry, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylamino)hex-5-en-2-ol can be synthesized through several methods. One common approach involves the reaction of hex-5-en-2-one with methylamine under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)hex-5-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound to form aldehydes or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound to its corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Aldehydes or ketones

  • Reduction: Alcohols

  • Substitution: Various alkylated products

Scientific Research Applications

1-(Methylamino)hex-5-en-2-ol is widely used in scientific research due to its reactivity and versatility. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which 1-(Methylamino)hex-5-en-2-ol exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for the oxidizing agent, resulting in the formation of aldehydes or ketones. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

1-(Methylamino)hex-5-en-2-ol is similar to other compounds such as 1-(Methylamino)propan-2-ol and N-Methylethanolamine. it is unique in its structure and reactivity, which allows for a wider range of applications. The following are some similar compounds:

  • 1-(Methylamino)propan-2-ol

  • N-Methylethanolamine

  • (Methylamino)methanol

These compounds share the methylamino functional group but differ in their carbon chain length and overall structure, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-(methylamino)hex-5-en-2-ol

InChI

InChI=1S/C7H15NO/c1-3-4-5-7(9)6-8-2/h3,7-9H,1,4-6H2,2H3

InChI Key

NMSFGMRSYVKVKS-UHFFFAOYSA-N

Canonical SMILES

CNCC(CCC=C)O

Origin of Product

United States

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